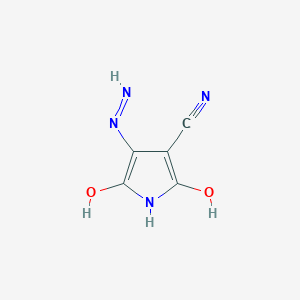

2-Cyano-3-hydrazinomaleimide

Description

Context within Maleimide (B117702) Chemistry Research

The maleimide scaffold is a cornerstone in various areas of chemical research, from polymer science to chemical biology. Its reactivity and structural significance are well-documented, providing a solid foundation for understanding the potential of its derivatives. nih.govresearchgate.net

Maleimides are α,β-unsaturated carbonyl compounds, a structural feature that endows them with a distinct reactivity profile. nih.gov The electron-deficient double bond is highly susceptible to nucleophilic attack, making it an excellent Michael acceptor. researchgate.netmdpi.com This reactivity is extensively exploited in bioconjugation, where the maleimide moiety reacts selectively with thiol groups of cysteine residues in proteins to form stable thioether linkages. thermofisher.comacs.orgnih.gov This specific reaction is typically conducted at a pH range of 6.5-7.5. thermofisher.comresearchgate.net

Beyond Michael additions, the double bond of maleimides can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a potent dienophile. rsc.orgspecificpolymers.com This [4+2] cycloaddition is a powerful tool for the construction of complex polycyclic systems. rsc.org The maleimide ring can also undergo homo- and copolymerization, leading to the formation of high-performance polymers and thermosets. nih.govresearchgate.netspecificpolymers.com The diverse reactivity of maleimides is summarized in the table below.

| Reaction Type | Reactant | Resulting Linkage/Structure | Significance |

| Michael Addition | Thiols (e.g., Cysteine) | Thioether (Succinimidyl thioether) | Bioconjugation, Antibody-Drug Conjugates (ADCs) acs.orgsci-hub.se |

| Michael Addition | Amines, Phosphines, Alkoxides | C-N, C-P, C-O bonds | Synthesis of substituted succinimides researchgate.net |

| Diels-Alder Cycloaddition | Dienes (e.g., Furan) | Bicyclic adducts | Creation of complex, thermoreversible networks rsc.orgspecificpolymers.com |

| (Photo)cycloaddition | Alkenes | Cyclobutane rings | Polymer cross-linking, material science nih.gov |

| Radical Polymerization | Other monomers (e.g., Styrene) | Copolymers | Development of high-performance materials researchgate.netspecificpolymers.com |

This table illustrates the primary modes of reactivity for the maleimide core, which are foundational to its application in various scientific fields.

The maleimide core is a privileged structure in academic and industrial research due to its versatile reactivity and the properties it imparts to larger molecules. In medicinal chemistry, maleimide-based compounds are integral to the design of antibody-drug conjugates (ADCs), a class of targeted cancer therapies. acs.orgnih.gov The stability and selective reactivity of the maleimide-thiol linkage are critical for the efficacy of these drugs. sci-hub.se

In materials science, maleimides are used to create advanced polymers with desirable characteristics, such as high thermal stability and self-healing properties. researchgate.netspecificpolymers.com The thermoreversibility of the Diels-Alder reaction between maleimide and furan (B31954) derivatives allows for the design of remendable materials. rsc.org Furthermore, maleimide-functionalized polymers are crucial for developing hydrogels for biomedical applications, including cell encapsulation and in-situ delivery systems, owing to the rapid and mild reaction conditions of maleimide-thiol crosslinking. nih.govnih.gov

Context within Hydrazine (B178648) and Hydrazide Chemistry Research

The presence of a hydrazino moiety (-NHNH2) introduces another layer of reactivity and structural possibility to 2-Cyano-3-hydrazinomaleimide. Hydrazine and its derivatives are a well-established class of compounds with diverse applications in synthesis.

Hydrazine derivatives are powerful nucleophiles and are extensively used in the synthesis of a wide variety of heterocyclic compounds. clockss.org They readily react with carbonyl compounds to form hydrazones, which are stable intermediates that can be further transformed. wikipedia.orgorganic-chemistry.org A classic example is the Wolff-Kishner reduction, where a ketone or aldehyde is converted to a hydrazone, which is then heated with a strong base to reduce the carbonyl group to a methylene (B1212753) group. wikipedia.orgorganic-chemistry.orgbyjus.com

Hydrazines are also key precursors for the synthesis of five- and six-membered heterocycles like pyrazoles, pyridazines, and triazoles. clockss.orgresearchgate.net For instance, the condensation of a hydrazine with a 1,3-dicarbonyl compound is a fundamental method for constructing pyrazole (B372694) rings. clockss.org The versatility of hydrazines in forming N-heterocycles is a cornerstone of medicinal and agricultural chemistry.

The Cyano Group in Advanced Organic Synthesis

The cyano group (-C≡N) is a small but powerful functional group that significantly influences the electronic properties and reactivity of a molecule. fiveable.meebsco.com

The cyano group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. fiveable.mestudypug.comchegg.com This property makes adjacent protons more acidic and can activate a molecule towards nucleophilic attack. fiveable.me In the context of this compound, the cyano group is expected to enhance the electrophilicity of the maleimide double bond, potentially increasing its reactivity towards Michael addition.

Nitriles, compounds containing a cyano group, are exceptionally versatile synthetic intermediates. tcichemicals.comscielo.brnih.gov The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. tcichemicals.com This wide range of transformations makes the cyano group a valuable handle for molecular elaboration. wikipedia.orgganeshremedies.com Additionally, the cyano group can participate in cycloaddition reactions and is a key component in the synthesis of various nitrogen-containing heterocycles. tcichemicals.comnih.gov

| Transformation | Reagent(s) | Product Functional Group |

| Hydrolysis (acidic or basic) | H3O+ or OH- | Carboxylic Acid or Amide |

| Reduction | H2/Catalyst, LiAlH4 | Primary Amine |

| Reaction with Grignard Reagents | 1. RMgX, 2. H3O+ | Ketone |

| Cycloaddition with Azides | R-N3 | Tetrazole |

This table summarizes some of the key synthetic transformations of the cyano group, highlighting its versatility as a synthetic precursor.

Strategic Utility of Nitrile Functionality

The nitrile, or cyano, group is a cornerstone of synthetic organic chemistry, valued for its strong electron-withdrawing nature and its ability to be transformed into a variety of other functional groups. nih.gov In the context of this compound, the nitrile group is anticipated to significantly influence the electronic properties of the maleimide ring.

The carbon atom of the nitrile group is electrophilic, a characteristic that allows it to react with various nucleophiles. google.com This reactivity can be harnessed to construct more complex molecular architectures. For instance, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides. google.com They can also be reduced to primary amines using reagents like lithium aluminum hydride, or converted into ketones through reactions with Grignard reagents. google.com The presence of the nitrile group in this compound thus opens up numerous avenues for further chemical modification.

Reactivity Modulation by the Cyano Group

Furthermore, the cyano group can influence the acidity of nearby protons. For instance, in related α-cyano-β-thioether adducts, the cyano group increases the acidity of the α-C-H bond. google.com A similar effect could be anticipated in derivatives of this compound, potentially facilitating certain types of condensation or elimination reactions. This modulation of reactivity is a critical aspect in the design of covalent inhibitors, where the nitrile group can enhance the reactivity of a warhead and also promote reversibility. google.com

Historical and Current Research Landscape of this compound

Direct research focusing exclusively on this compound is not prominent in the available scientific literature. However, the research landscape of its constituent parts—cyanomaleimides and hydrazino compounds—provides a context for its potential significance.

The synthesis of related compounds, such as 3-chloro-2-hydrazinopyridine, has been achieved through the reaction of a dichloro-precursor with hydrazine hydrate (B1144303). ontosight.ainih.gov This suggests a plausible synthetic route to this compound could involve the reaction of a dihalomaleimide or a 3-chloro-2-cyanomaleimide with hydrazine.

Research into compounds containing both cyano and hydrazide or hydrazine functionalities is active, particularly in the field of medicinal chemistry. For example, various hydrazide derivatives are being explored for their potential as enzyme inhibitors and for other therapeutic applications. Similarly, cyano-containing molecules have been investigated for a wide range of biological activities. Given this context, it is conceivable that this compound could serve as a scaffold for the development of novel bioactive compounds. The combination of the reactive maleimide core with the versatile cyano and hydrazino groups makes it a target of interest for future synthetic and medicinal chemistry research.

Data Tables

Table 1: Physical and Chemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C5H4N4O2 |

| Molecular Weight | 152.11 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents |

Structure

3D Structure

Properties

Molecular Formula |

C5H4N4O2 |

|---|---|

Molecular Weight |

152.11 g/mol |

IUPAC Name |

4-diazenyl-2,5-dihydroxy-1H-pyrrole-3-carbonitrile |

InChI |

InChI=1S/C5H4N4O2/c6-1-2-3(9-7)5(11)8-4(2)10/h7-8,10-11H |

InChI Key |

DOEKANBOBNFFTL-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(NC(=C1N=N)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyano 3 Hydrazinomaleimide and Analogues

Direct Synthesis Approaches for the Core Structure

The direct formation of the substituted maleimide (B117702) ring is a primary strategy, often involving the cyclization of precursors that already contain or can readily generate the required functionalities.

Reaction Pathways Involving Maleic Anhydride (B1165640) Precursors

Maleic anhydride and its derivatives serve as fundamental building blocks for the maleimide core. A plausible, though not explicitly documented, pathway to 2-cyano-3-hydrazinomaleimide could involve a multi-step sequence starting from dichloromaleic anhydride or a related activated precursor. For instance, the synthesis of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives has been achieved by reacting 3,4-dichloro-1H-pyrrole-2,5-diones with various primary amines. nih.gov This suggests a potential route where a dichloromaleimide is sequentially reacted with a hydrazine (B178648) source and a cyanide source, or a precursor that can be converted to a cyano group. The high reactivity of the chloro-substituents allows for nucleophilic substitution, which could be exploited for the introduction of the hydrazino and cyano moieties.

Condensation Reactions Utilizing Hydrazine Derivatives

Hydrazine and its derivatives are key reagents for introducing the hydrazino group and for constructing nitrogen-containing heterocycles. The reaction of aldehydes and ketones with hydrazine to form hydrazones is a well-established transformation. libretexts.org In the context of maleimide synthesis, a suitably activated maleic acid derivative (such as a diester or dihalide) could undergo condensation with a hydrazine derivative to form the maleimide ring. For example, the Pellizzari reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole, demonstrating the ability of hydrazides to participate in cyclization reactions. wikipedia.org A hypothetical route could involve the reaction of a cyanomaleic acid derivative with hydrazine to directly form the target this compound ring.

Strategic Functionalization of Maleimide Scaffolds

An alternative approach involves the synthesis of a simpler maleimide core, followed by the strategic introduction of the cyano and hydrazino functional groups.

Introduction of Cyano and Hydrazino Groups onto Maleimide Derivatives

This strategy relies on the functionalization of a pre-formed maleimide ring. The introduction of a cyano group can be achieved through various methods, such as the dehydration of an amide or aldoxime, or through nucleophilic substitution with a cyanide salt. youtube.comnih.gov For instance, a maleimide derivative bearing a good leaving group (e.g., a halogen) at the 3-position could potentially react with a cyanide source to install the cyano group.

Similarly, the hydrazino group can be introduced by reacting a suitable precursor with hydrazine. organic-chemistry.org A maleimide with a leaving group at the 3-position could undergo nucleophilic substitution with hydrazine. The synthesis of various hydrazine derivatives through N-N bond formation is a well-developed field, offering multiple reagents and conditions. organic-chemistry.org

Phosphine-Catalyzed Reactions for Maleimide Derivatization

Phosphine-catalyzed reactions have emerged as a powerful tool for the functionalization of electron-deficient alkenes, including maleimides. mdpi.com The nucleophilic addition of a phosphine (B1218219) to the maleimide double bond generates a zwitterionic intermediate, or phosphorus ylide, which can then react with various electrophiles. organic-chemistry.org This activation of the maleimide ring allows for the introduction of substituents at the 3-position.

For example, a phosphine-catalyzed aza-Morita-Baylis-Hillman (MBH) type reaction between maleimides and 1,3,5-triazinanes (which release imines in situ) has been developed to synthesize 3-aminomethylated maleimides. organic-chemistry.orgnih.govresearchgate.net While this method does not directly install a hydrazino group, it demonstrates a robust strategy for C-C bond formation at the maleimide 3-position. It is conceivable that a similar strategy could be developed using a suitable nitrogen-based electrophile to introduce a hydrazino or protected hydrazino moiety.

Table 1: Examples of Phosphine-Catalyzed Functionalization of Maleimides This table presents data for analogous reactions, as direct phosphine-catalyzed cyanation or hydrazination of maleimides to produce the target compound is not widely reported.

| Maleimide Substrate | Electrophile | Phosphine Catalyst | Product Type | Yield (%) |

| N-Phenylmaleimide | 1,3,5-Tri(p-tolyl)hexahydro-1,3,5-triazine | PPh₃ | 3-(p-Tolylaminomethyl)maleimide | 90% nih.gov |

| N-Methylmaleimide | 1,3,5-Tribenzylhexahydro-1,3,5-triazine | PPh₃ | 3-(Benzylaminomethyl)maleimide | 85% nih.gov |

| α-Succinimide-substituted allenoate | Aryl Imine | P(4-FC₆H₄)₃ | 3,4-Disubstituted Maleimide | up to 86% mdpi.com |

Synthesis from Activated Cyanoacetamides and Related Nitriles

Building the maleimide ring from acyclic, highly functionalized precursors is another viable synthetic route. Cyanoacetamide and malononitrile (B47326) are versatile starting materials in heterocyclic synthesis due to their activated methylene (B1212753) group and reactive nitrile function. mdpi.commdpi.com

The synthesis of 2-cyanoacrylamide derivatives is often achieved through the Knoevenagel condensation of 2-cyanoacetamide (B1669375) with an aldehyde. mdpi.com While this typically leads to acyclic products, intramolecular cyclization pathways could potentially be designed to form the maleimide ring. For example, a precursor derived from cyanoacetamide that also contains a latent carboxylic acid or ester function could undergo cyclization to form a 3-cyanomaleimide derivative. Subsequent reaction with hydrazine could then yield the final product.

The reaction of malononitrile with various substrates is known to produce a wide array of cyano-substituted heterocycles. rsc.orgnih.gov For instance, the reaction of phenylmalononitrile with hydrazine hydrate (B1144303) yields 3,5-diamino-4-phenylpyrazole. rsc.org While not a maleimide, this reaction highlights the utility of dinitriles in constructing nitrogen-containing rings through reaction with hydrazine. A strategy could be envisioned where a malononitrile derivative is reacted with a glyoxal (B1671930) equivalent, followed by cyclization and reaction with hydrazine to construct the this compound scaffold.

Table 2: Heterocycle Synthesis from Activated Nitriles This table illustrates the versatility of activated nitriles in synthesizing related heterocyclic structures.

| Nitrile Precursor | Reagent(s) | Product Type | Reference |

| 2-Cyanoacetamide | 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | 2-Cyano-3-(pyrazol-4-yl)acrylamide | mdpi.com |

| Malononitrile | Aldehyde, Phenol | 2-Amino-3-cyano-4H-chromene | mdpi.com |

| Phenylmalononitrile | Hydrazine hydrate | 3,5-Diamino-4-phenylpyrazole | rsc.org |

| Acylethynylpyrroles | Malononitrile | 2-(3-Amino-2,4-dicyanophenyl)pyrroles | nih.gov |

Synthesis of Hydrazide-Hydrazone Intermediates

Hydrazide-hydrazones are a critical class of intermediates, characterized by the R-CO-NH-N=CH-R' structural motif. They are formed through the condensation of hydrazides with carbonyl compounds and are valuable precursors for the synthesis of various bioactive molecules. nih.govmdpi.com

The most direct and widely used method for synthesizing hydrazide-hydrazones is the condensation reaction between carboxylic acid hydrazides and aldehydes or ketones. mdpi.comtandfonline.com This reaction is typically performed by heating the reactants in a suitable organic solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. mdpi.comnih.gov

The reaction mechanism is analogous to imine formation. masterorganicchemistry.com It involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the hydrazone. nih.gov Environmentally benign protocols have been developed using catalysts like meglumine (B1676163) in aqueous-ethanol media at room temperature, which are applicable to a wide range of aldehydes, including aromatic, aliphatic, and heterocyclic substrates. tandfonline.com The resulting hydrazide-hydrazones are often stable, crystalline solids that can be easily purified by recrystallization. mdpi.com

Table 2: Conditions for Hydrazide-Hydrazone Synthesis

| Reactants | Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Benzaldehyde (B42025), Phenylhydrazine | Meglumine | Aqueous Ethanol | Room Temperature | 90% tandfonline.com |

| Aromatic Aldehydes, Hydrazide 3 | Glacial Acetic Acid | Ethanol | Reflux | Excellent mdpi.com |

| Aldehydes 5-7, Hydrazide 4a-c | Acetic Acid | Methanol | Reflux | 76-100% nih.gov |

The formation of the hydrazone linkage is a specific type of imine formation. masterorganicchemistry.comnih.gov The resulting C=N-NH- moiety is central to the structure of hydrazones. The mechanism involves the initial formation of a tetrahedral intermediate after the nucleophilic hydrazine attacks the carbonyl group. nih.gov This is typically the rate-limiting step. nih.gov Subsequent proton transfer and elimination of a water molecule yield the final imine (hydrazone) product. masterorganicchemistry.com

The rate of hydrazone formation is pH-dependent, often peaking around pH 4-5. nih.gov The reaction can be significantly accelerated by nucleophilic catalysts, such as aniline (B41778) and its derivatives. nih.govresearchgate.net These catalysts work by first forming a more reactive imine intermediate with the carbonyl compound, which then readily reacts with the hydrazine to afford the hydrazone product. nih.gov This catalytic approach allows the reaction to proceed efficiently even at neutral pH and with low reactant concentrations. nih.gov

Advanced Catalytic Systems in Synthesis

Catalysis is essential for developing efficient, selective, and environmentally friendly synthetic methodologies. In the context of synthesizing complex molecules like this compound, catalysts play a crucial role in various key steps, from the formation of the maleimide ring to the synthesis of hydrazone intermediates.

Advanced catalytic systems for maleimide synthesis include palladium-catalyzed cross-coupling and cyclization reactions. researchgate.netorganic-chemistry.org For example, palladium catalysts can be used for Suzuki-Miyaura cross-coupling reactions to introduce aryl groups onto a dihalomaleimide core. researchgate.net Ruthenium-catalyzed [2+2+1] cocyclization of isocyanates, alkynes, and carbon monoxide also provides a route to polysubstituted maleimides. organic-chemistry.org Furthermore, magnetic nanocatalysts have been developed to provide an efficient and easily separable catalytic system for the synthesis of N-aryl maleimides, highlighting a green chemistry approach. researchgate.net

For the synthesis of hydrazone intermediates, catalysts are employed to increase the reaction rate, which can be inherently slow, especially at neutral pH. nih.gov While traditional acid catalysis is effective, modern approaches utilize nucleophilic catalysts. Anthranilic acids and aminobenzoic acids have been identified as superior catalysts to the traditional aniline, significantly speeding up hydrazone formation. nih.gov N-Heterocyclic carbenes (NHCs) have also been explored as organic catalysts for the asymmetric transformation of hydrazones. acs.org Gold-catalyzed hydrohydrazidation of alkynes with hydrazides offers a mild and efficient route to keto-N-acylhydrazones. organic-chemistry.org These advanced catalytic systems offer greater control over reaction conditions, improve efficiency, and expand the scope of possible transformations. nih.govorganic-chemistry.org

Organocatalysis (e.g., DBU) in 2-Cyano Acrylic Acid Derivative Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, offering an alternative to traditional metal-based catalysts. One notable example is the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the synthesis of complex molecules containing cyano groups.

DBU is a non-nucleophilic, strong base that has proven effective in promoting various reactions, including multicomponent reactions (MCRs). In the context of synthesizing cyano-containing compounds, DBU can be employed to catalyze the condensation of active methylene compounds, such as malononitrile (a dicyano compound), with other reagents. For instance, a metal-free, three-component reaction between malononitrile, aromatic aldehydes, and 1,2-ethanedithiol (B43112) can be efficiently catalyzed by DBU (5 mol%) in ethanol at 70 °C. nih.gov This reaction leads to the formation of complex macrocyclic tetrathiadienes featuring both cyano and amino groups in high yields. nih.gov The catalytic cycle typically involves the deprotonation of the acidic C-H bond in malononitrile by DBU, generating a nucleophile that then participates in subsequent condensation and cyclization steps. The use of organocatalysts like DBU and piperidine (B6355638) in such syntheses highlights a move towards more sustainable and metal-free chemical transformations. nih.gov

Table 1: Effect of Different Organocatalysts on a Model Multicomponent Reaction Yield

Metal-Free Synthetic Protocols

The development of metal-free synthetic protocols is a significant goal in modern chemistry, driven by the need to reduce the environmental impact and cost associated with transition metal catalysts. These methods avoid residual metal contamination in the final products, which is particularly crucial for pharmaceutical applications.

The synthesis of cyano-containing heterocycles has benefited greatly from this approach. quimicaorganica.org Multicomponent reactions, as described previously, can be performed under metal-free conditions using organocatalysts like triethylamine (B128534). nih.gov This strategy has been successfully applied to the synthesis of novel macrocyclic tetrathiadienes with cyano and amino functionalities. The reaction proceeds via a base-catalyzed condensation of malononitrile, aryl aldehydes, and 1,2-ethanedithiol, yielding highly functionalized macrocycles. nih.govlookchem.com

Furthermore, transition-metal-free C–CN/C–H cross-coupling reactions have been developed for the synthesis of 2-arylated benzoxazoles from simple aryl nitriles. researchgate.net This methodology leverages the unique electronic properties of the cyano group, which acts as both an activating group and a leaving group, to facilitate the C-C bond formation without the need for a metal catalyst. researchgate.net Such protocols offer significant advantages in terms of operational simplicity, cost-effectiveness, and reduced environmental footprint.

Non-Conventional Reaction Media and Energy Input

To further enhance the efficiency and sustainability of synthetic processes, chemists are increasingly turning to non-conventional reaction conditions. These include the use of microwave irradiation as an energy source and employing environmentally benign solvents like water.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. benthamdirect.comnih.gov

This technology has been successfully applied to the synthesis of various hydrazone derivatives and other related heterocycles. For example, the synthesis of 2-quinoxalinone-3-hydrazone derivatives has been achieved efficiently using microwave irradiation. nih.gov Similarly, a series of 1,2,4-triazolo[4,3-a]pyridine derivatives containing a hydrazone moiety were synthesized via a multi-step reaction sequence under microwave conditions. nih.gov The condensation of hydrazides with aldehydes to form N-acylhydrazones can be accomplished in minutes under microwave irradiation, often without the need for a solvent or catalyst. researchgate.net Research has shown that for the synthesis of β-diketone hydrazone derivatives, microwave-assisted methods can increase the product yield from a range of 70-82% (using conventional heating for 5-6 hours) to 82-94% in just 6-8 minutes. benthamdirect.com The synthesis of n-butyl cyanoacrylate via Knoevenagel condensation also shows a 3- to 5-fold reduction in reaction time with microwave heating compared to a conventional oil bath, while maintaining similar yield and quality. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of β-Diketone Hydrazones

Aqueous Phase Reaction Methodologies

The use of water as a reaction solvent is a cornerstone of green chemistry. It is non-toxic, non-flammable, inexpensive, and environmentally benign. While organic solvents have traditionally dominated synthetic chemistry, an increasing number of reactions are being designed to proceed efficiently in aqueous media.

The synthesis of precursors to cyanoacrylic acid derivatives, such as cyanoacetic acid itself, often involves reactions in an aqueous phase. The preparation typically starts by treating a chloroacetate (B1199739) salt with sodium cyanide in water, followed by acidification. wikipedia.orggoogle.com Furthermore, multicomponent reactions for synthesizing complex cyano-containing molecules have been shown to work effectively in water. For instance, the synthesis of macrocyclic tetrathiadienes from malononitrile, aldehydes, and dithiols can be successfully conducted in water with triethylamine as a catalyst, demonstrating the feasibility of complex organic transformations in aqueous media. nih.gov Performing reactions in water not only reduces the reliance on volatile organic compounds (VOCs) but can also simplify product isolation and purification processes.

Chemical Reactivity and Mechanistic Investigations of 2 Cyano 3 Hydrazinomaleimide

Reactivity of the Maleimide (B117702) Ring System

The maleimide ring in 2-Cyano-3-hydrazinomaleimide is an electron-deficient π-system, rendering it susceptible to various nucleophilic and cycloaddition reactions. The presence of the cyano group further enhances its electrophilicity.

Conjugate Additions and Michael Reactions

Due to the electron-withdrawing nature of the two carbonyl groups and the cyano group, the double bond of the maleimide ring is a potent Michael acceptor. It readily undergoes conjugate addition reactions with a variety of soft nucleophiles. While specific studies on this compound are not extensively documented in this context, the general reactivity pattern of maleimides suggests that thiols, amines, and stabilized carbanions would add to the β-carbon of the double bond.

Table 1: Potential Michael Donors for Reaction with this compound

| Nucleophile Class | Specific Example | Expected Product Type |

| Thiols | Thiophenol | 3-Thiophenyl-2-cyano-3-hydrazinosuccinimide |

| Amines | Piperidine (B6355638) | 3-Piperidinyl-2-cyano-3-hydrazinosuccinimide |

| Carbanions | Diethyl malonate | Diethyl 2-(2-cyano-3-hydrazino-4,5-dioxopyrrolidin-3-yl)malonate |

Diels-Alder and Other Cycloaddition Reactions

The double bond of the maleimide ring can act as a dienophile in [4+2] cycloaddition reactions, a classic example being the Diels-Alder reaction. The high electrophilicity of the double bond in this compound, enhanced by the adjacent cyano group, makes it a reactive dienophile. It is expected to react readily with electron-rich dienes to form bicyclic adducts. For instance, a reaction with a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene-fused succinimide (B58015) derivative. The cyano group can also participate as a dienophile in certain intramolecular Diels-Alder reactions, leading to the formation of complex heterocyclic systems. nih.gov

Reactions with Nucleophilic Reagents

The carbonyl groups of the maleimide ring are susceptible to attack by strong nucleophiles. While these reactions can sometimes lead to ring-opening, under controlled conditions, they can be used to introduce further functionality. For example, reaction with Grignard reagents or organolithium compounds could potentially lead to the formation of tertiary alcohols at the carbonyl carbons, although such reactions might be complicated by competing conjugate addition.

Transformations Involving the Hydrazino Moiety

The hydrazino group (-NHNH2) is a key functional handle in this compound, enabling a variety of transformations, particularly those leading to the synthesis of heterocyclic compounds.

Cyclization Reactions for Heterocycle Formation

The hydrazino moiety is a versatile precursor for the construction of various nitrogen-containing heterocycles. Through intramolecular or intermolecular cyclization reactions, it can be incorporated into five- or six-membered rings. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with α,β-unsaturated ketones or esters can yield pyrazolidinone or related structures.

Table 2: Examples of Heterocycle Formation from the Hydrazino Moiety

| Reactant | Heterocyclic Product |

| 1,3-Diketone | Pyrazole |

| β-Ketoester | Pyrazolone (B3327878) |

| α,β-Unsaturated Nitrile | Pyrazolidine |

Condensation and Imine Formation

The terminal amino group of the hydrazino moiety is nucleophilic and can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is a fundamental transformation in organic chemistry and allows for the introduction of a wide range of substituents onto the hydrazino nitrogen. The resulting hydrazones can themselves be valuable intermediates for further synthetic manipulations, including cyclization and reduction reactions. The reaction of this compound with a simple aldehyde like benzaldehyde (B42025) would yield N'-(phenylmethylene)-2-cyano-3-hydrazinomaleimide.

Oxidative Transformations of Hydrazines

The hydrazine (B178648) moiety (-NHNH2) is susceptible to oxidation, and its reactivity in a molecule like this compound would be influenced by the electron-withdrawing maleimide ring and the adjacent cyano group. Oxidizing agents could potentially lead to a variety of products.

Hypothetical Oxidative Reactions:

| Oxidizing Agent | Potential Product(s) | Reaction Conditions |

| Mild Oxidants (e.g., I2, H2O2) | Diazene (B1210634) intermediate, potentially leading to the corresponding 2-cyano-3-halomaleimide or hydrolysis products. | Typically neutral or slightly basic conditions. |

| Strong Oxidants (e.g., KMnO4, CrO3) | Likely cleavage of the N-N bond and oxidation of the maleimide ring, leading to complex mixtures of degradation products. | Acidic or basic conditions, often with heating. |

| Electrochemical Oxidation | Formation of radical cations, which could undergo dimerization or reaction with the solvent. | Dependent on the applied potential and electrolyte. |

This table is illustrative and based on the general reactivity of hydrazines. Specific outcomes for this compound have not been experimentally determined.

Reactions of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo various transformations, primarily involving nucleophilic addition to the electrophilic carbon atom.

Nucleophilic Additions to the Nitrile Carbon

Nucleophiles can attack the carbon atom of the nitrile group. The electron-withdrawing nature of the maleimide ring would likely enhance the electrophilicity of the nitrile carbon, making it more susceptible to attack.

Potential Nucleophilic Addition Reactions:

| Nucleophile | Potential Product |

| Water (Hydrolysis) | Under acidic or basic conditions, the cyano group could be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. |

| Alcohols (Alcoholysis) | In the presence of an acid catalyst, alcohols could add to the nitrile to form an imino ether, which can be hydrolyzed to an ester. |

| Amines | Amines could add to the nitrile to form amidines. |

| Grignard Reagents | Reaction with organomagnesium halides would likely lead to the formation of a ketone after hydrolysis of the intermediate imine. |

This table outlines potential reactions based on general nitrile chemistry. The specific reactivity of this compound has not been documented.

Participation in Annulation Reactions

The cyano group, in conjunction with the adjacent hydrazine, could potentially participate in cyclization reactions to form fused heterocyclic systems. Annulation reactions often involve the formation of new rings. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrazole ring fused to the maleimide core. However, no specific examples involving this compound have been reported.

Interplay and Synergistic Reactivity of Multiple Functional Groups

The proximity of the cyano, hydrazine, and maleimide functionalities would be expected to lead to synergistic reactivity. For example, the hydrazine could act as an internal nucleophile, potentially attacking the nitrile carbon under certain conditions to form a fused heterocyclic system. The electron-withdrawing properties of the cyano and maleimide groups would influence the nucleophilicity of the hydrazine. This interplay could lead to unique reactivity not observed in simpler molecules containing only one of these functional groups. Without experimental data, any proposed synergistic reactivity remains speculative.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of the reactions of this compound would require detailed experimental and computational studies.

Kinetic Studies of Transformation Pathways

Kinetic studies would be crucial for determining the rate laws and activation parameters of its various potential transformations. By monitoring the reaction rates under different conditions (e.g., varying reactant concentrations, temperature, and solvent), one could elucidate the reaction order and gain insights into the rate-determining step of the mechanism. For example, kinetic studies of the hypothetical hydrolysis of the cyano group could reveal whether the reaction proceeds via a specific acid- or base-catalyzed pathway. To date, no kinetic data for any reaction of this compound has been published.

Identification of Reactive Intermediates

The study of the chemical reactivity of this compound is crucial for understanding its transformation pathways and for the rational design of novel heterocyclic compounds. Although direct experimental isolation and characterization of reactive intermediates of this specific molecule are not extensively documented in the literature, mechanistic investigations of analogous systems involving the reaction of hydrazines with α,β-unsaturated carbonyl compounds and maleimide derivatives allow for the postulation of several key transient species. The identification of these intermediates is often pursued through a combination of spectroscopic methods, trapping experiments, and computational modeling.

The primary reactive pathway anticipated for this compound is an intramolecular cyclization, driven by the nucleophilic character of the hydrazine moiety and the electrophilic nature of the maleimide ring. This process is expected to proceed through a series of reactive intermediates, ultimately leading to the formation of a stable, fused heterocyclic system, such as a pyrazolo[3,4-d]pyridazinone derivative.

The initial step in this transformation is likely the tautomerization of the this compound to a more reactive form. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine group onto one of the carbonyl carbons of the maleimide ring. This cyclization would generate a tetrahedral intermediate, which can then undergo dehydration to form a more stable cyclic product.

Key reactive intermediates that are postulated to be involved in the chemical transformations of this compound are detailed in the table below. The proposed structures are based on established reaction mechanisms for similar compounds.

| Intermediate ID | Proposed Structure | Method of Identification (Analogous Systems) | Role in Reaction Mechanism |

| I-1 | Ene-hydrazine tautomer | Inferred from reactivity studies of similar hydrazine derivatives. | A more nucleophilic tautomer that facilitates the initial cyclization step. |

| I-2 | Hemiaminal-like cyclic intermediate | Postulated based on the mechanism of intramolecular additions to carbonyls. | The initial product of the intramolecular nucleophilic attack of the hydrazine onto a carbonyl group. |

| I-3 | Dehydrated cyclic intermediate | Characterized in related cyclization reactions by spectroscopic methods (NMR, IR) and mass spectrometry. | A more stable intermediate formed after the elimination of a water molecule from the hemiaminal-like intermediate. |

| I-4 | Aromatized pyrazolo-fused intermediate | Detected in mechanistic studies of the formation of fused pyrazole ring systems. | The final, stable heterocyclic product is formed from this intermediate through tautomerization. |

Detailed Research Findings on Analogous Systems:

Research on the synthesis of pyrazolo[3,4-d]pyridazinones from substituted maleimides and hydrazines provides strong evidence for the formation of cyclic intermediates. In these studies, the initial adduction of hydrazine to the maleimide ring is often too rapid to be observed directly. However, the subsequent cyclized and dehydrated products are readily isolated and characterized. Spectroscopic analyses, including 1H NMR, 13C NMR, and IR spectroscopy, have been instrumental in confirming the structures of these fused heterocyclic systems, thereby lending support to the proposed reaction mechanism and the transient existence of the precursor intermediates.

Furthermore, computational studies on the cyclization of similar hydrazide derivatives with dicarbonyl compounds have provided theoretical support for the proposed mechanistic pathways. These studies often calculate the energy profiles of the reaction, indicating the relative stabilities of the reactants, transition states, and intermediates, and confirming the thermodynamic favorability of the cyclization process. While these findings are not specific to this compound, they provide a robust framework for predicting its chemical behavior and the nature of its reactive intermediates.

Design and Synthesis of 2 Cyano 3 Hydrazinomaleimide Derivatives and Analogues

Structural Modifications of the Maleimide (B117702) Core

The maleimide ring is a key pharmacophore, and its substitution pattern can significantly influence the chemical and biological properties of the resulting compounds. Modifications can be targeted at the imide nitrogen and the C4 position of the ring, providing a powerful means to generate structural diversity.

N-Arylation: The introduction of aryl groups at the imide nitrogen can be achieved through several methods. Similar to N-alkylation, the condensation of maleic anhydride (B1165640) with anilines is a common route. The resulting N-aryl maleamic acid is then cyclized, often with the aid of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate. More contemporary methods include copper-catalyzed N-arylation reactions using arylboronic acids or aryl halides, which offer a broader substrate scope and milder reaction conditions. These cross-coupling strategies have become increasingly popular for the synthesis of N-arylmaleimides with complex substitution patterns.

Table 1: Examples of N-Substituted 2-Cyano-3-hydrazinomaleimide Derivatives

| Derivative Name | R Group | Starting Material (for R group) | Reaction Type |

|---|---|---|---|

| 1-Methyl-2-cyano-3-hydrazinomaleimide | -CH₃ | Methylamine | Condensation/Dehydration |

| 1-Benzyl-2-cyano-3-hydrazinomaleimide | -CH₂Ph | Benzylamine | Condensation/Dehydration |

| 1-Phenyl-2-cyano-3-hydrazinomaleimide | -Ph | Aniline (B41778) | Condensation/Dehydration |

| 1-(4-Methoxyphenyl)-2-cyano-3-hydrazinomaleimide | -C₆H₄-OCH₃ | 4-Methoxyaniline | Condensation/Dehydration |

| 1-Ethyl-2-cyano-3-hydrazinomaleimide | -CH₂CH₃ | Ethyl bromide | N-Alkylation |

Modification of the C4 position of the maleimide ring in a 2,3-disubstituted maleimide like this compound is a synthetic challenge due to the already substituted nature of the double bond. Direct selective functionalization of the C4 position is not typically feasible. Therefore, synthetic strategies to introduce diversity at this position generally rely on the construction of the maleimide ring from appropriately substituted precursors.

One effective strategy involves the use of 3,4-dihalomaleimides as synthetic intermediates. These compounds can undergo selective, sequential cross-coupling reactions, such as Suzuki or Stille couplings, to introduce different substituents at the C3 and C4 positions. For the synthesis of a C4-substituted this compound derivative, one could envision a synthetic route starting with a 3,4-dihalomaleimide, where one halogen is first displaced by a cyano group, and the other by the desired C4 substituent, followed by the introduction of the hydrazino group.

Another approach is the de novo synthesis of the maleimide ring from acyclic precursors that already contain the desired C4 substituent. This can be achieved through various condensation and cyclization reactions. For instance, a substituted α,β-dicarbonyl compound could be condensed with an amino acid derivative to construct the maleimide ring with the desired substitution pattern. While synthetically more demanding, these methods provide a powerful way to access a wide range of C4-substituted maleimide analogues that are not accessible through direct modification of the pre-formed maleimide ring.

Derivatization of the Hydrazino Functionality

Acylation: The hydrazino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding acylhydrazide derivatives. This reaction is typically high-yielding and can be used to introduce a diverse array of acyl groups, from simple aliphatic chains to complex aromatic and heterocyclic moieties. The resulting acylhydrazides can serve as valuable intermediates for further synthetic transformations or as final compounds with potentially interesting biological activities.

Alkylation: Alkylation of the hydrazino group can be achieved using alkyl halides or other alkylating agents. The reaction can be controlled to achieve mono-, di-, or even tri-alkylation, depending on the stoichiometry of the reagents and the reaction conditions. The use of protecting groups can be employed to achieve selective alkylation at a specific nitrogen atom of the hydrazino moiety. Reductive amination of the hydrazino group with aldehydes or ketones in the presence of a reducing agent is another effective method for introducing alkyl substituents.

Table 2: Examples of Acylated and Alkylated Hydrazino Derivatives

| Derivative Name | R' Group | Starting Material (for R' group) | Reaction Type |

|---|---|---|---|

| 2-Cyano-3-(N'-acetylhydrazino)maleimide | -C(O)CH₃ | Acetyl chloride | Acylation |

| 2-Cyano-3-(N'-benzoylhydrazino)maleimide | -C(O)Ph | Benzoyl chloride | Acylation |

| 2-Cyano-3-(N'-methylhydrazino)maleimide | -CH₃ | Methyl iodide | Alkylation |

| 2-Cyano-3-(N'-benzylhydrazino)maleimide | -CH₂Ph | Benzyl bromide | Alkylation |

One of the most common and versatile reactions of the hydrazino group is its condensation with aldehydes and ketones to form substituted hydrazones. This reaction is typically carried out under mild acidic or basic conditions and proceeds with high efficiency for a wide range of carbonyl compounds. The resulting hydrazones are characterized by the presence of a C=N-N linkage and can exist as E/Z isomers. The electronic and steric nature of the substituents on the carbonyl compound can be varied to fine-tune the properties of the resulting hydrazone derivatives. This reaction provides a straightforward method for introducing a vast array of molecular fragments onto the this compound scaffold.

Table 3: Examples of Substituted Hydrazone Derivatives

| Derivative Name | Carbonyl Compound | Resulting Hydrazone Moiety |

|---|---|---|

| 2-Cyano-3-(2-benzylidenehydrazino)maleimide | Benzaldehyde (B42025) | =CHPh |

| 2-Cyano-3-(2-(1-phenylethylidene)hydrazino)maleimide | Acetophenone | =C(CH₃)Ph |

| 2-Cyano-3-(2-((4-nitrophenyl)methylene)hydrazino)maleimide | 4-Nitrobenzaldehyde | =CHC₆H₄-NO₂ |

| 2-Cyano-3-(2-(propan-2-ylidene)hydrazino)maleimide | Acetone | =C(CH₃)₂ |

Modifications and Transformations of the Cyano Group

The cyano, or nitrile, group is a highly versatile functional group that can be transformed into a variety of other functionalities, providing a powerful tool for the synthesis of diverse analogues of this compound. vectorlabs.com

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a primary amide or a carboxylic acid. Partial hydrolysis, typically under milder conditions, affords the corresponding carboxamide derivative. More vigorous hydrolysis leads to the formation of the carboxylic acid, which can then be further derivatized, for example, through esterification or amidation reactions.

Reduction: The cyano group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to aminomethyl derivatives, which can be further functionalized.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the cyano group can participate in cycloaddition reactions. For example, reaction with azides can lead to the formation of tetrazole rings, a common bioisostere for carboxylic acids in medicinal chemistry.

These transformations of the cyano group significantly expand the synthetic possibilities, allowing for the introduction of a wide range of functional groups and heterocyclic systems onto the maleimide scaffold.

Table 4: Potential Transformations of the Cyano Group

| Resulting Functional Group | Reagents/Conditions | Product Type |

|---|---|---|

| Carboxamide (-CONH₂) | H₂O, H⁺ or OH⁻ (mild) | Amide derivative |

| Carboxylic Acid (-COOH) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic acid derivative |

| Primary Amine (-CH₂NH₂) | LiAlH₄ or H₂/Catalyst | Aminomethyl derivative |

| Tetrazole | NaN₃, NH₄Cl | Tetrazolyl derivative |

Conversion to Other Nitrogen-Containing Functional Groups

The hydrazine (B178648) and cyano moieties of this compound are prime sites for chemical transformation, allowing for its conversion into a variety of other nitrogen-containing functional groups and heterocyclic systems. The hydrazine group is a particularly versatile handle for constructing N-N bond-containing heterocycles. nih.govresearchgate.net

One of the most prominent transformations is the cyclocondensation of the hydrazine moiety with 1,3-dicarbonyl compounds or their equivalents to form highly substituted pyrazoles, a reaction famously known as the Knorr pyrazole (B372694) synthesis. jk-sci.commdpi.com By reacting this compound with various β-diketones, β-ketoesters, or α,β-unsaturated ketones, a library of pyrazole-fused or pyrazole-substituted maleimides can be generated. mdpi.comnih.govbeilstein-journals.org This approach is highly modular, as the diversity of the resulting pyrazole is dictated by the choice of the 1,3-dielectrophilic partner. beilstein-journals.orgcdnsciencepub.com

The cyano group also offers numerous opportunities for functional group interconversion. nih.gov Acid- or base-catalyzed hydrolysis can convert the nitrile into a primary amide or a carboxylic acid. This transformation is significant as it alters the electronic properties of the maleimide core and introduces new reactive handles for further derivatization, such as amide coupling reactions. Furthermore, the cyano group can participate in intramolecular cyclization reactions, acting as an electrophilic center for nucleophilic attack by a neighboring group, potentially leading to fused heterocyclic systems under thermal or catalytic conditions. acs.orgnih.govnih.gov Radical-mediated reactions also offer a pathway for the cyano group to act as a radical acceptor in cascade cyclizations to build complex polycyclic structures. researchgate.netresearchgate.net

The following table outlines potential conversions of the primary functional groups:

| Starting Functional Group | Reagent/Condition | Resulting Functional Group/Heterocycle |

| Hydrazine | β-Diketone (e.g., Acetylacetone), Acid catalyst | Substituted Pyrazole |

| Hydrazine | α,β-Unsaturated Aldehyde | Substituted Pyrazoline |

| Hydrazine | Aldehyde/Ketone | Hydrazone |

| Cyano | H₃O⁺, Δ | Carboxamide / Carboxylic Acid |

| Cyano | Reducing Agent (e.g., LiAlH₄) | Primary Amine |

| Cyano | Sodium Azide, Lewis Acid | Tetrazole |

This table presents hypothetical derivatizations based on established chemical principles for the respective functional groups.

Derivatization via Knoevenagel Condensation Products

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound. asianpubs.org While this compound itself does not possess a carbonyl group suitable for this reaction (apart from the less reactive maleimide carbonyls), it can be readily converted into a precursor that can.

A key strategy involves the initial transformation of the hydrazine group into a pyrazole ring that is subsequently functionalized with an aldehyde, for example, through a Vilsmeier-Haack reaction on the newly formed pyrazole. asianpubs.org This resulting pyrazole-4-carbaldehyde derivative serves as an ideal substrate for Knoevenagel condensation. Reacting this aldehyde with various active methylene compounds such as malononitrile (B47326), ethyl cyanoacetate, or barbituric acid, in the presence of a base like piperidine (B6355638), can yield a wide range of α,β-unsaturated systems. asianpubs.orgresearchgate.net

These Knoevenagel products are valuable intermediates themselves. The newly installed electron-deficient double bond is susceptible to Michael addition reactions, allowing for the introduction of further complexity. nih.gov For instance, reaction with a second equivalent of an active methylene nucleophile can lead to complex adducts. This multi-step sequence—heterocycle formation, functionalization to introduce an aldehyde, and subsequent Knoevenagel condensation—provides a robust platform for extensive derivatization. chim.it

A potential reaction sequence is detailed below:

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | This compound | 1,3-Diketone | Pyrazole-substituted Maleimide | Formation of stable heterocyclic core |

| 2 | Pyrazole-substituted Maleimide | Vilsmeier-Haack Reagent (POCl₃, DMF) | Pyrazole-4-carbaldehyde derivative | Introduction of an aldehyde for condensation |

| 3 | Pyrazole-4-carbaldehyde derivative | Active Methylene Compound (e.g., Malononitrile), Base | Knoevenagel Condensation Product | C-C bond formation and scaffold extension |

This table outlines a hypothetical synthetic pathway to generate Knoevenagel condensation products from the title compound.

Synthetic Strategies for Novel Analogues

The development of novel analogues from this compound relies on advanced synthetic strategies that can build molecular complexity efficiently. Methodologies such as multi-component reactions, cascade pathways, and late-stage functionalization are central to this endeavor.

Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. rsc.org The structure of this compound, containing a potent binucleophilic hydrazine unit, makes it an excellent candidate for MCRs designed to construct heterocyclic libraries. mdpi.com

A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles. rsc.org In a hypothetical design, this compound could react with an aldehyde, an active methylene compound (like malononitrile), and a β-ketoester. mdpi.com The reaction would likely proceed through initial formation of a pyrazolone (B3327878) intermediate from the hydrazine and β-ketoester, alongside the Knoevenagel adduct of the aldehyde and malononitrile. A subsequent Michael addition followed by intramolecular cyclization and dehydration would yield the final, highly substituted pyrano[2,3-c]pyrazole analogue. This one-pot strategy allows for rapid diversification at multiple points of the scaffold by simply varying the input components. rsc.orgacs.org

The table below illustrates a potential four-component reaction design:

| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Heterocyclic Core |

| This compound | Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Pyrano[2,3-c]pyrazole |

| This compound | Aliphatic Aldehyde | Ethyl Cyanoacetate | Diethyl Malonate | Dihydropyrano[2,3-c]pyrazole |

This table illustrates the design of multi-component reactions to generate complex heterocyclic analogues.

Cascade Reaction Pathways

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur sequentially in a single operation without isolating intermediates. This approach is highly atom- and step-economical for synthesizing complex molecular frameworks. The multiple reactive sites in this compound provide a fertile ground for designing such cascades.

A potential cascade could be initiated by the reaction of the hydrazine group with an α,β-unsaturated carbonyl compound. This would begin with a Michael addition, followed by an intramolecular condensation to form a pyrazoline ring. If the initial reactant contains an appropriately positioned functional group, this intermediate could undergo a subsequent intramolecular cyclization involving the cyano group or the maleimide ring. For example, the cyano group can act as an electrophile in an intramolecular addition of a newly formed nucleophilic center, leading to the construction of a fused bicyclic or polycyclic system. researchgate.net Such pathways are instrumental in generating structurally unique and complex analogues from a relatively simple starting material. dntb.gov.ua

Late-Stage Functionalization Protocols

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at the final stages of a synthetic sequence. acs.org This strategy is particularly valuable for creating structural diversity in drug discovery programs without the need to re-synthesize analogues from scratch. For derivatives of this compound, particularly those converted into stable aromatic heterocycles like pyrazoles, LSF provides a powerful tool for molecular editing.

Transition-metal-catalyzed C-H functionalization is a cornerstone of LSF. researchgate.netnih.govdntb.gov.ua Once a pyrazole-containing analogue has been synthesized, directs C-H activation can be employed to introduce aryl, alkyl, or other functional groups at specific positions on the pyrazole ring or adjacent aromatic systems. researchgate.netacs.org For instance, palladium or rhodium catalysts can facilitate the direct arylation of the C-H bonds of the pyrazole core, offering a convergent route to novel biaryl structures that would be difficult to access through traditional cross-coupling methods requiring pre-functionalized starting materials. nih.gov This allows for the rapid exploration of the structure-activity relationship of a lead compound by generating a focused library of analogues with diverse substituents.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

Proton NMR (¹H NMR) Applications in Structure Confirmation

Proton NMR (¹H NMR) spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the 2-Cyano-3-hydrazinomaleimide molecule. The spectrum would be expected to show distinct signals for the protons of the hydrazino group (-NHNH₂) and any protons on the maleimide (B117702) ring, if present. The chemical shifts (δ) of these protons, their integration values (representing the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) would be critical for confirming the compound's structure.

Interactive Data Table: Expected ¹H NMR Data

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

|---|---|---|---|

| N-H (imide) | Data not available | Data not available | Data not available |

| N-H (hydrazino) | Data not available | Data not available | Data not available |

No specific experimental ¹H NMR data for this compound was found in the reviewed literature.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the structure of the carbon backbone of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbons (C=O) of the maleimide ring, the olefinic carbons (C=C), and the cyano carbon (C≡N) would be key indicators for structural confirmation.

Interactive Data Table: Expected ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| C=O (imide) | Data not available |

| C=C (alkene) | Data not available |

No specific experimental ¹³C NMR data for this compound was found in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would provide further confirmation of the molecular structure by revealing correlations between different nuclei.

COSY: Would establish the connectivity between adjacent protons, for instance, within the hydrazino group.

HSQC: Would identify which protons are directly attached to which carbon atoms.

HMBC: Would show longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the entire molecular framework, including the attachment of the cyano and hydrazino groups to the maleimide ring.

No specific 2D NMR data for this compound has been reported in the available scientific literature.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include the stretching of the N-H bonds in the imide and hydrazino groups, the C=O stretching of the imide ring, the C≡N stretching of the nitrile group, and the C=C stretching of the maleimide ring. The positions and intensities of these bands provide a molecular fingerprint.

Interactive Data Table: Expected FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch (imide) | Data not available | Data not available |

| N-H stretch (hydrazino) | Data not available | Data not available |

| C≡N stretch (nitrile) | Data not available | Data not available |

| C=O stretch (imide) | Data not available | Data not available |

Specific experimental FT-IR data for this compound could not be located in the surveyed literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ions that can provide additional structural information. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula.

No specific mass spectrometry data for this compound was available in the reviewed scientific publications.

Fragmentational Analysis in Structure Elucidation

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion—in this case, the molecular ion of this compound—to produce a spectrum of product ions. nih.gov The analysis of these fragmentation patterns provides invaluable information about the molecule's structure and the connectivity of its atoms. wikipedia.org The process, often involving collision-induced dissociation (CID), breaks the molecule at its weakest bonds or through predictable rearrangement pathways. uab.edu

The structure of this compound features several functional groups, including an amide, a nitrile, a hydrazinyl group, and an alkene within a cyclic maleimide core. The fragmentation pattern would be expected to show characteristic losses corresponding to these groups. For instance, logical losses would include the elimination of small, stable neutral molecules such as carbon monoxide (CO), hydrogen cyanide (HCN), or diazene (B1210634) (N₂H₂). The resulting fragment ions help to piece together the molecular puzzle, confirming the presence and arrangement of the key functional groups. whitman.edulibretexts.org

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Plausible Fragment Ion (m/z) | Structural Origin |

|---|---|---|---|---|

| 165.0287 | CO | 27.9949 | 137.0338 | Loss from maleimide ring |

| 165.0287 | HCN | 27.0109 | 138.0178 | Loss of cyano group |

| 165.0287 | N₂H₂ | 30.0218 | 135.0069 | Fragmentation of hydrazino group |

| 165.0287 | HNCO | 43.0058 | 122.0229 | Ring fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from a ground state to a higher energy excited state. masterorganicchemistry.com This absorption is restricted to specific functional groups known as chromophores, which contain valence electrons of low excitation energy. shu.ac.uk

The this compound molecule contains several chromophores: the carbon-carbon double bond (C=C), the two carbonyl groups (C=O), the cyano group (C≡N), and the hydrazino group (-NHNH₂). The extensive conjugation within the maleimide ring system, coupled with the presence of heteroatoms (nitrogen and oxygen) with non-bonding (n) electrons, gives rise to characteristic electronic transitions. libretexts.org The primary transitions expected are π → π* and n → π. youtube.com The π → π transitions, which are typically of high intensity, arise from the conjugated π-system of the double bond and carbonyl groups. The n → π* transitions, usually of lower intensity, involve the promotion of a non-bonding electron from a nitrogen or oxygen atom to an anti-bonding π* orbital. shu.ac.uk The resulting spectrum, with its characteristic absorption maxima (λmax), provides a fingerprint of the molecule's electronic structure.

| Chromophore | Relevant Orbitals | Expected Transition Type |

|---|---|---|

| C=C (Alkene) | π, π | π → π |

| C=O (Carbonyl) | π, π, n | π → π and n → π |

| C≡N (Cyano) | π, π, n | π → π* and n → π |

| -NHNH₂ (Hydrazino) | n, σ | n → σ* |

X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Structural Assignment

Single-crystal X-ray diffraction is the most powerful method for determining the absolute three-dimensional structure of a crystalline compound. mdpi.com The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net This pattern is directly related to the arrangement of atoms within the crystal lattice, allowing for the precise calculation of bond lengths, bond angles, and torsion angles. nih.gov

For this compound, a successful X-ray crystallographic analysis would provide a definitive confirmation of its covalent structure and stereochemistry. mdpi.com It would reveal the planarity of the maleimide ring, the specific geometry of the cyano and hydrazino substituents, and the orientation of these groups relative to the ring. Furthermore, the analysis would detail intermolecular interactions, such as hydrogen bonding involving the hydrazino and carbonyl groups, which dictate how the molecules pack together in the solid state. nih.govresearchgate.net This level of structural detail is unparalleled by other analytical techniques and serves as the gold standard for structural assignment. nih.gov

| Parameter | Type of Information | Example for a Hypothetical Structure |

|---|---|---|

| Crystal System | Symmetry of the unit cell | Monoclinic |

| Space Group | Symmetry elements of the crystal | P2₁/c |

| Unit Cell Dimensions | Size and shape of the unit cell | a = 8.2 Å, b = 10.7 Å, c = 13.0 Å, β = 95.5° |

| Bond Lengths | Distance between two bonded atoms | C=O: ~1.22 Å; C≡N: ~1.14 Å |

| Bond Angles | Angle between three connected atoms | C-C-N (cyano): ~177° |

| Intermolecular Interactions | Non-covalent bonds (e.g., H-bonds) | N-H···O hydrogen bond: ~2.9 Å |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

No published data is currently available on the DFT calculations for 2-Cyano-3-hydrazinomaleimide.

Specific details on the optimized bond lengths, bond angles, and electronic properties such as HOMO-LUMO energy gaps for this compound have not been reported in the scientific literature.

A theoretical vibrational frequency analysis of this compound has not been documented. Therefore, assignments of characteristic vibrational modes are not available.

There are no available studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, UV-Vis absorption wavelengths) of this compound using computational methods.

Conformational Analysis and Dynamic Behavior

Generating content for these sections without supporting data from dedicated research on this compound would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in this specific area are needed before a comprehensive summary can be compiled.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Heterocyclic Systems

Diaminomaleonitrile (B72808) (DAMN), a tetramer of hydrogen cyanide, serves as a readily accessible and inexpensive precursor for a multitude of heterocyclic compounds. wikipedia.orgnih.gov Its reactivity is often compared to that of o-phenylenediamine, enabling its participation in various cyclization and condensation reactions to form five- and six-membered rings, as well as more complex fused systems. nih.gov

Synthesis of Novel Pyrazoles

The dinitrile structure of precursors like DAMN is well-suited for constructing the pyrazole (B372694) ring. Pyrazole derivatives are significant targets in the pharmaceutical industry due to their roles in treating proliferative disorders like cancer and inflammation. The synthesis of 3,5-diaminopyrazole derivatives can be achieved by reacting nitrile intermediates with hydrazine (B178648). The reaction of amidrazones with diaminomaleonitrile has also been explored as a route to creating 4-amino-5-iminopyrazoles. wikipedia.org Furthermore, 5-aminopyrazoles can be synthesized through the reactions of various nitrile derivatives, such as β-ketonitriles and alkylidenemalononitriles, with hydrazines. pharmaguideline.com

A notable application involves the reaction of a malononitrile (B47326) dimer with hydrazine to produce 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which can be further functionalized. pharmaguideline.com This pyrazole derivative serves as a platform for creating more complex molecules, including hybrid structures bearing both pyrazole and nicotinonitrile units. pharmaguideline.com

Table 1: Synthesis of Pyrazole Derivatives from Nitrile Precursors

| Precursor | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Malononitrile Dimer | Hydrazine | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | pharmaguideline.com |

| 2-(arylhydrazono) propanedinitriles | Substituted benz hydrazides | 4-Arylazo-3,5-diaminopyrazole derivatives |

Access to Substituted Pyridines

Substituted pyridines are crucial components in numerous bioactive substances. While direct cyclization of diaminomaleonitrile to a simple pyridine (B92270) is less common, its derivatives and related nitrile compounds are key starting materials for multi-substituted pyridine rings. Methodologies using ylidenemalononitriles, which share reactive features with DAMN derivatives, can produce highly functionalized 2,3,4- or 2,3,4,5-substituted pyridines under mild, solvent-free conditions at room temperature. sciforum.net

Another sophisticated strategy involves building the pyridine ring onto a pre-formed heterocycle derived from a DAMN precursor. For instance, 5-amino-4-(cyanoformimidoyl)imidazoles, which are readily prepared from dicyanovinyl formamidines, can undergo intramolecular cyclization to yield 5,7-diamino-3-aryl-6-cyano-3H-imidazo[4,5-b]pyridines. organic-chemistry.org This approach demonstrates the utility of DAMN-derived imidazoles as scaffolds for constructing fused pyridine systems. organic-chemistry.org

Formation of Thiazole (B1198619) and Thiophene Derivatives

The synthesis of sulfur-containing heterocycles such as thiazoles and thiophenes can be achieved using α-aminonitrile structures. The Cook-Heilbron thiazole synthesis, for example, involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioacid to form a 5-aminothiazole. wikipedia.orgorganic-chemistry.org This reaction proceeds through a nucleophilic attack of the amino group, followed by an intramolecular cyclization involving the nitrile carbon, ultimately forming the aromatic thiazole ring. wikipedia.org Given that diaminomaleonitrile contains two α-aminonitrile motifs, it represents a potent precursor for dicyano-substituted aminothiazoles. A review of DAMN's applications notes its use in synthesizing thiazolidines and thiadiazoles. nih.gov

Similarly, the Gewald aminothiophene synthesis provides a route to 2-aminothiophenes. This reaction typically involves the condensation of a compound with an active methylene (B1212753) group (like a nitrile) with a carbonyl compound and elemental sulfur. The presence of the activated nitrile group is crucial for the cyclization step, making DAMN a suitable candidate for producing highly functionalized aminothiophenes.

Table 2: Established Syntheses for Thiazoles and Thiophenes from Nitrile Precursors

| Reaction Name | Precursor Type | Key Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|---|

| Cook-Heilbron Synthesis | α-Aminonitrile | Carbon disulfide, Isothiocyanates | 5-Aminothiazole | wikipedia.orgorganic-chemistry.org |

Preparation of Pyrimidine (B1678525) and Related Fused Rings

Diaminomaleonitrile and its derivatives are exceptionally effective precursors for the synthesis of pyrimidines, particularly cytosine analogues. A novel pyrimidine synthesis involves the reaction of Schiff bases derived from DAMN with isocyanates. This reaction proceeds via a trans cyclization to yield 3-substituted 5-alkylideneamino-6-cyanocytosines.

Furthermore, DAMN-derived ureas can react with aldehydes and ketones. The reaction with ketones often includes hydration of a nitrile group, leading to 5-alkylideneaminocytosine-6-carboxamides. When aldehydes are used, a subsequent cyclization can occur to form complex fused systems like 3,6-disubstituted 4-aminopyrimido[5,4-d]pyrimidine-2,8-diols. These reactions highlight the capacity of DAMN to serve as a four-carbon, two-nitrogen synthon for building both monocyclic and fused pyrimidine rings. researchgate.net

Generation of Imidazole (B134444) Compounds

The synthesis of imidazoles from diaminomaleonitrile is a well-established and efficient process. DAMN reacts with various one-carbon electrophiles to form the imidazole ring. nih.gov For example, the reaction with formic acid can be controlled to selectively produce imidazoles.

A particularly useful and high-yield method is the oxidative cyclocondensation of DAMN with aromatic aldehydes. Using a catalytic system such as cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) mixed with nitric acid, this one-pot reaction provides a direct route to 2-aryl-4,5-dicyanoimidazole derivatives. This method is advantageous due to its mild conditions, rapid transformation, and avoidance of pre-functionalization of the starting materials.

Table 3: Synthesis of 2-Aryl-4,5-dicyanoimidazoles from Diaminomaleonitrile (DAMN)

| Aldehyde Reactant | Catalyst System | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Aromatic Aldehydes | CAN / HNO₃ | Mild, One-pot | Good to Excellent |

Expeditious Routes to Diverse Fused Heterocyclic Architectures

The utility of diaminomaleonitrile extends beyond simple monocyclic heterocycles to the creation of complex, fused ring systems which are prevalent in biologically active molecules and functional materials. nih.govnih.gov The reactivity of DAMN is analogous to ortho-diamines, allowing it to condense with α-dicarbonyl compounds to form pyrazine (B50134) derivatives. For instance, reaction with glyoxal (B1671930) leads to 2,3-diaminopyrazine. wikipedia.org

More complex architectures are also accessible. As previously mentioned, the reaction of DAMN-derived ureas with aldehydes can lead to pyrimido[5,4-d]pyrimidines. Similarly, intramolecular cyclization of imidazole intermediates derived from DAMN precursors provides a pathway to imidazo[4,5-b]pyridines. organic-chemistry.org The ability to sequentially build different heterocyclic rings onto a DAMN-derived core makes it a powerful tool for generating molecular diversity. This versatility has established DAMN as a key precursor for a wide range of fused nitrogen heterocycles, including purines, pyrazines, and various diazepines. nih.govresearchgate.net

Reagents in Complex Molecular Architecture Construction